N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide

Catalog No.
S2841411
CAS No.
338771-69-0
M.F
C15H11Cl2N3O
M. Wt
320.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobe...

CAS Number

338771-69-0

Product Name

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2,4-dichlorobenzamide

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.17

InChI

InChI=1S/C15H11Cl2N3O/c16-9-5-6-10(11(17)7-9)15(21)18-8-14-19-12-3-1-2-4-13(12)20-14/h1-7H,8H2,(H,18,21)(H,19,20)

InChI Key

AJJJCGQWOMMBQW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl

Solubility

soluble

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide is a chemical compound characterized by its unique structure that combines a benzodiazole moiety with a dichlorobenzamide. The compound has the molecular formula C15H12Cl2N4O and a molar mass of 335.19 g/mol. The presence of both dichloro and benzodiazole groups suggests potential reactivity and biological activity, making it a subject of interest in various fields of research.

  • Search of scientific databases

    A search of major scientific databases including PubMed, Scopus, and Web of Science yielded no results for research articles directly mentioning N-(BMZ)-2,4-DCB. This suggests that the compound has not been extensively studied or reported in scientific literature.

  • Chemical databases

    N-(BMZ)-2,4-DCB is listed in chemical databases like PubChem but lacks detailed information on its properties or potential uses.

  • Commercial availability

    Some commercial suppliers offer N-(BMZ)-2,4-DCB, suggesting potential research applications. However, the specific details of these applications remain unknown without further investigation.

Further investigation:

  • To gain a better understanding of the potential scientific research applications of N-(BMZ)-2,4-DCB, you could:
    • Contact commercial suppliers who offer the compound and inquire about its intended use.
    • Search for patent applications mentioning the compound, as these might reveal potential applications.
    • Monitor scientific databases for future publications related to N-(BMZ)-2,4-DCB.

  • Nucleophilic Substitution Reactions: The chlorine atoms in the dichlorobenzamide can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions: The compound may be oxidized to yield corresponding carboxylic acids or ketones, typically using strong oxidizing agents like potassium permanganate.
  • Reduction Reactions: Reduction can be performed using lithium aluminum hydride or sodium borohydride to produce primary amines or alcohols.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide).
  • Oxidation: Potassium permanganate in acidic or basic conditions.
  • Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide exhibits notable biological activities, particularly in pharmacological contexts. Studies indicate that compounds containing benzodiazole rings often demonstrate antimicrobial and anticancer properties. This specific compound has been investigated for its potential role as an inhibitor in various biochemical pathways, potentially affecting cell proliferation and apoptosis.

Laboratory Synthesis

The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide typically involves the following steps:

  • Formation of Benzodiazole: The initial step may involve synthesizing the benzodiazole moiety through cyclization reactions involving ortho-phenylenediamine and appropriate carbonyl compounds.
  • Condensation Reaction: The benzodiazole derivative is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final amide product.

Industrial Production

For large-scale production, methods are optimized for efficiency and cost-effectiveness. Continuous flow reactors may be employed to maintain consistent quality and high throughput.

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide has diverse applications:

  • Pharmaceutical Development: Investigated for its potential as an anticancer agent or antimicrobial compound.
  • Chemical Research: Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Agricultural Chemicals: Potential use in developing new pesticides or herbicides due to its biological activity.

Studies focusing on the interactions of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide with various biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: Evaluating the biological effects on cell lines to determine efficacy and toxicity profiles.

Several compounds share structural similarities with N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamideAcenaphthothiazole coreContains thiazole moiety
N-benzyl-2-chloro-N,4-dimethylbenzamideBenzyl groupDifferent substitution pattern
N-[1-(1H-benzimidazol-2-yl)-2-phenyletheyl]-3,4-dichlorobenzamideBenzimidazole coreDifferent nitrogen heterocycles

Uniqueness

The uniqueness of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2,4-dichlorobenzamide lies in its specific substitution pattern and the combination of both benzodiazole and dichlorobenzamide functionalities. This distinct structure imparts unique chemical reactivity and biological properties compared to other similar compounds.

XLogP3

3.5

Dates

Modify: 2023-08-17

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